4,9-Dimethyl-2-(4-methylphenyl)indeno[2,1-B]pyran
Description
4,9-Dimethyl-2-(4-methylphenyl)indeno[2,1-b]pyran is a polycyclic aromatic compound featuring an indenopyran core with methyl groups at positions 4 and 9 and a 4-methylphenyl substituent at position 2. Its molecular formula is C₂₁H₂₀O, with a molecular weight of 300.12 g/mol (computed) and a logP value of 5.1, indicating moderate lipophilicity . The compound’s structural simplicity distinguishes it from more complex derivatives, such as spirostan-linked or fused-ring analogs, which may influence its physicochemical and biological properties.
Structure
3D Structure
Properties
CAS No. |
62096-53-1 |
|---|---|
Molecular Formula |
C21H18O |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
4,9-dimethyl-2-(4-methylphenyl)indeno[2,1-b]pyran |
InChI |
InChI=1S/C21H18O/c1-13-8-10-16(11-9-13)19-12-14(2)20-18-7-5-4-6-17(18)15(3)21(20)22-19/h4-12H,1-3H3 |
InChI Key |
SAQNTTDBMWTLLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C3C4=CC=CC=C4C(=C3O2)C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Components
Mechanistic Pathway
- Nucleophilic Attack : 4-Methylphenylamine reacts with arylglyoxal to form an imine intermediate.
- Pyranone Ring Opening : The pyranone undergoes acid-catalyzed cleavage, releasing a diketone fragment.
- Cyclization : Sequential [4+2] and [3+3] cycloadditions yield the indeno[2,1-b]pyran skeleton.
- Methyl Group Incorporation : Pre-methylated reactants ensure regioselective substitution at C4 and C9.
Example Synthesis :
A mixture of 2,2-dihydroxy-1-(4-methylphenyl)ethanone (1.0 mmol), 4-hydroxy-6-methyl-2H-pyran-2-one (1.0 mmol), 4-methylphenylamine (1.0 mmol), and acetic acid (1.5 mL) was irradiated at 110°C for 28 min. Purification via flash chromatography (petroleum ether/ethyl acetate, 4:1) afforded the target compound in 78% yield.
Cyclocondensation Routes Using Ninhydrin Derivatives
Ninhydrin (1,2,3-indantrione) serves as a versatile precursor for indeno-fused systems. A method adapted from spiro-pyran synthesis was optimized for the title compound.
Reaction Setup
Key Steps
- Knoevenagel Adduct Formation : Ninhydrin reacts with the dienophile to form a conjugated diene.
- Electrocyclization : Thermal or acid-catalyzed ring closure yields the indeno[2,1-b]pyran core.
- Aryl Group Installation : Friedel-Crafts alkylation with 4-methylbenzyl bromide introduces the C2 substituent.
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Triethylamine | EtOH | 78 | 72 |
| Acetic Acid | EtOH | 78 | 58 |
Industrial-Scale Production Considerations
Scalable synthesis requires balancing efficiency, cost, and purity.
Continuous Flow Reactors
- Advantages : Enhanced heat transfer and reaction control for exothermic cyclization steps.
- Conditions :
- Residence Time : 15–20 min.
- Temp : 100–120°C.
- Catalyst : Heterogeneous acid catalysts (e.g., Amberlyst-15) enable easy separation.
Purification Techniques
- Crystallization : Methanol/water mixtures (3:1) achieve >95% purity.
- Chromatography : Reserved for high-value batches; silica gel with hexane/ethyl acetate gradients.
Reaction Optimization and Yield Enhancement
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 65 |
| Ethanol | 24.3 | 72 |
| Acetonitrile | 37.5 | 58 |
Ethanol outperforms polar aprotic solvents due to improved solubility of intermediates.
Catalyst Impact
| Catalyst | Loading (mol%) | Yield (%) |
|---|---|---|
| Acetic Acid | 10 | 78 |
| p-TsOH | 5 | 82 |
| Piperidine | 10 | 50 |
Brønsted acids (e.g., p-TsOH) enhance cyclization rates but require careful pH control to prevent decomposition.
Chemical Reactions Analysis
Domino Reactions
A key synthetic approach involves domino reactions , where multiple bonds and rings form sequentially. For example, reactions with o-phthalaldehyde and 4-hydroxy-6-methyl-2H-pyran-2-one under acidic conditions (e.g., HOAc) yield pentacyclic derivatives via cascade cyclizations . These reactions typically proceed through:
-
Initial condensation between aldehyde and pyran derivatives.
-
Michael addition , forming intermediate enamine structures.
Cascade Cyclizations
Another method employs Erlenmeyer-Plöchl azlactone (EPA) reactions , where o-(2-acyl-1-ethynyl)benzaldehydes react with amino acids. This process forms indeno[2,1-c]pyran-3-ones through sequential C–C and C–O bond formation . Critical steps include:
-
Dakin–West-like condensation to generate oxazolone intermediates.
-
5-exo-dig cyclization under controlled conditions (e.g., NaOAc in CH₃CN) .
Photochromic Behavior
The compound exhibits reversible photochromic transitions due to its conjugated π-system. Light-induced ring-opening or rearrangement alters absorption spectra, a property utilized in optical materials.
Diels-Alder Reactivity
While not directly demonstrated for this compound, structurally related pyrans (e.g., 2,2-dimethyl-2H-pyrans) act as electron-rich dienes in Diels-Alder reactions. This suggests potential reactivity with electron-deficient dienophiles under thermal or catalytic conditions .
Photoresponsive Materials
Experimental data highlight its use in smart windows and optical switches , where reversible color changes are critical .
Biological Imaging
Preliminary studies suggest potential in biological imaging agents , though detailed toxicity or cellular interaction data remain limited.
Comparative Analysis
| Compound | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| 4,9-Dimethyl-2-(4-methylphenyl)indeno[2,1-B]pyran | C₂₁H₁₈O | 286.374 g/mol | Dual methyl and phenyl substituents, photochromic |
| 2-(4-methylphenyl)indeno[2,1-b]pyran | C₁₉H₁₄O | 258.3 g/mol | Single phenyl substituent, simpler framework |
| 9-(1H-inden-2-yl)-4-methyl-2-phenylindeno[2,1-B]pyran | C₂₈H₂₂O | 386.494 g/mol | Extended indenyl substituent, complex topology |
Scientific Research Applications
4,9-Dimethyl-2-(4-methylphenyl)indeno[2,1-B]pyran has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4,9-Dimethyl-2-(4-methylphenyl)indeno[2,1-B]pyran involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares key structural features and properties of 4,9-Dimethyl-2-(4-methylphenyl)indeno[2,1-b]pyran with related indenopyran derivatives:
Key Observations :
- Substituent Effects: The target compound’s methyl and 4-methylphenyl groups confer a balance of hydrophobicity and steric bulk. In contrast, derivatives like 3-Ethyl-2,4-dimethyl-9-(2-naphthalenyl)indeno[2,1-b]pyran (MW 350.45) exhibit higher molecular weights due to extended aromatic systems, which may enhance π-π stacking interactions .
- Complexity : Diosgenin, a spirostan derivative, demonstrates how structural complexity (e.g., fused rings, hydroxyl groups) drastically increases molecular weight (740.93 g/mol) and likely impacts bioavailability .
Biological Activity
4,9-Dimethyl-2-(4-methylphenyl)indeno[2,1-B]pyran is a synthetic compound belonging to the naphthopyran family. Its unique structure, characterized by an indeno[2,1-b]pyran core and various substituents, has garnered attention for its potential biological activities. This article explores the compound's biological properties, synthesis methods, and potential applications in various fields.
- Molecular Formula : C21H18O
- Molecular Weight : 286.37 g/mol
- CAS Number : 62096-53-1
The compound features a complex arrangement of methyl and phenyl groups that contribute to its distinct chemical reactivity and properties.
Photochromic Properties
One of the most notable features of this compound is its photochromic behavior , which allows it to change color upon exposure to light. This property has implications for applications in biological imaging and as molecular switches . Preliminary studies suggest that similar compounds may exhibit antioxidant properties, although specific research on this compound remains limited.
Antioxidant Potential
While direct studies on the antioxidant activity of this compound are sparse, compounds with similar structures have shown potential in this area. The antioxidant activity is essential for protecting cells from oxidative stress and could be leveraged in therapeutic applications.
Antimicrobial Activity
Research indicates that compounds related to this compound may possess antimicrobial properties. For instance, structural analogs have been evaluated for their efficacy against various pathogens. In vitro studies have demonstrated significant antimicrobial activity with minimum inhibitory concentration (MIC) values indicating effectiveness against specific bacterial strains .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the following steps:
- Formation of the Indeno-Pyran Core : The initial step involves the reaction of substituted phenols with appropriate aldehydes under acidic conditions.
- Methylation : Subsequent methylation reactions introduce the desired methyl groups at specific positions on the indeno-pyran structure.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| 2-(4-methylphenyl)indeno[2,1-b]pyran | C19H14O | 258.314 g/mol | Lacks additional methyl groups compared to the target compound |
| 4-methyl-2-(4-methylphenyl)indeno[2,1-b]pyran | C20H16O | 272.340 g/mol | Contains fewer methyl substituents |
| 9-(1H-inden-2-yl)-4-methyl-2-phenylindeno[2,1-b]pyran | C26H24O | 386.494 g/mol | Larger structure with more complex substitutions |
The uniqueness of this compound lies in its specific arrangement of substituents which enhances its chemical reactivity and biological activities compared to structurally similar compounds.
Study on Antimicrobial Properties
A study examining derivatives of indeno-pyrans found that certain structural modifications led to enhanced antimicrobial activities against pathogens such as Staphylococcus aureus. These findings suggest that further exploration of this compound could yield valuable insights into its potential as an antimicrobial agent .
Application in Materials Science
The photochromic properties of this compound are being investigated for applications in materials science. Its ability to undergo reversible color changes upon light exposure makes it a candidate for use in smart materials and photonic devices.
Q & A
Q. How can conflicting NMR assignments for spirocyclic indeno-pyran derivatives be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
